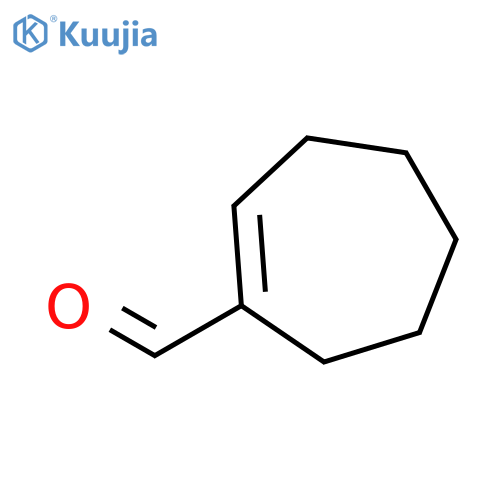

Cas no 6140-67-6 (cyclohept-1-ene-1-carbaldehyde)

6140-67-6 structure

商品名:cyclohept-1-ene-1-carbaldehyde

cyclohept-1-ene-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-Cycloheptene-1-carboxaldehyde

- 3-phenyl-7-propan-2-yl-2-sulfanylidene-1,5,6,8-tetrahydropyrido[2,3]thieno[2,4-b]pyrimidin-4-one

- 7-Isopropyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one

- Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-mercapto-7-(1-methylethyl)-3-phenyl-

- cyclohept-1-ene-1-carbaldehyde

- 1-formyl-1-cycloheptene

- CS-0244967

- EN300-2973891

- 6140-67-6

- Z1190318867

- SCHEMBL323394

- AKOS013400297

-

- MDL: MFCD01096552

- インチ: InChI=1S/C8H12O/c9-7-8-5-3-1-2-4-6-8/h5,7H,1-4,6H2

- InChIKey: XFXBZUGAKSVCJA-UHFFFAOYSA-N

- ほほえんだ: C1CCC=C(CC1)C=O

計算された属性

- せいみつぶんしりょう: 357.09717

- どういたいしつりょう: 124.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 125

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- PSA: 35.58

cyclohept-1-ene-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2973891-0.05g |

cyclohept-1-ene-1-carbaldehyde |

6140-67-6 | 95.0% | 0.05g |

$222.0 | 2025-03-19 | |

| Enamine | EN300-2973891-2.5g |

cyclohept-1-ene-1-carbaldehyde |

6140-67-6 | 95.0% | 2.5g |

$1874.0 | 2025-03-19 | |

| Enamine | EN300-2973891-0.25g |

cyclohept-1-ene-1-carbaldehyde |

6140-67-6 | 95.0% | 0.25g |

$474.0 | 2025-03-19 | |

| Enamine | EN300-2973891-10g |

cyclohept-1-ene-1-carbaldehyde |

6140-67-6 | 95% | 10g |

$4114.0 | 2023-09-06 | |

| 1PlusChem | 1P01FO5W-2.5g |

cyclohept-1-ene-1-carbaldehyde |

6140-67-6 | 95% | 2.5g |

$2379.00 | 2024-04-22 | |

| A2B Chem LLC | AY09972-500mg |

cyclohept-1-ene-1-carbaldehyde |

6140-67-6 | 95% | 500mg |

$821.00 | 2024-04-19 | |

| Aaron | AR01FOE8-500mg |

cyclohept-1-ene-1-carbaldehyde |

6140-67-6 | 95% | 500mg |

$1051.00 | 2025-02-10 | |

| 1PlusChem | 1P01FO5W-1g |

cyclohept-1-ene-1-carbaldehyde |

6140-67-6 | 95% | 1g |

$1244.00 | 2024-04-22 | |

| Aaron | AR01FOE8-1g |

cyclohept-1-ene-1-carbaldehyde |

6140-67-6 | 95% | 1g |

$1340.00 | 2025-02-10 | |

| A2B Chem LLC | AY09972-2.5g |

cyclohept-1-ene-1-carbaldehyde |

6140-67-6 | 95% | 2.5g |

$2008.00 | 2024-04-19 |

cyclohept-1-ene-1-carbaldehyde 関連文献

-

Shelli A. Miller,James M. Bobbitt,Nicholas E. Leadbeater Org. Biomol. Chem. 2017 15 2817

6140-67-6 (cyclohept-1-ene-1-carbaldehyde) 関連製品

- 19780-25-7(2-Butenal, 2-ethyl-)

- 34880-43-8(2-Propyl-2-heptenal (Technical Grade))

- 13019-16-4(2-Butyloct-2-enal)

- 1192-88-7(cyclohexene-1-carbaldehyde)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬